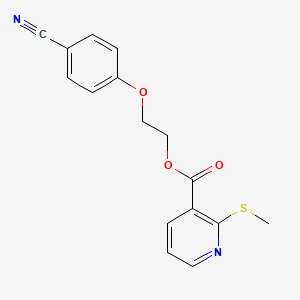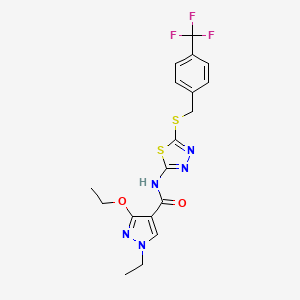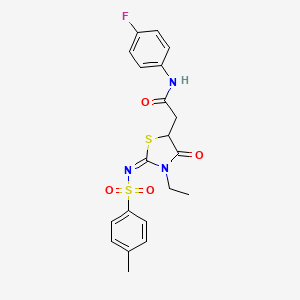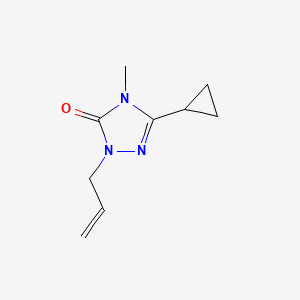![molecular formula C20H24N6O3 B2716367 8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923179-63-9](/img/structure/B2716367.png)
8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The compound contains a purine ring, which is a type of heterocyclic compound consisting of a pyrimidine ring fused to an imidazole ring .Wissenschaftliche Forschungsanwendungen
Pharmacophore Properties
8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, as a purine derivative, exhibits characteristics typical of potent pharmacophores. These properties make it valuable in drug design and medicinal chemistry, particularly as an isostere of purine, a fundamental component in biological systems (Ostrovskyi et al., 2011).
Synthesis and Antiviral Activity
The compound's derivatives have been synthesized and assessed for their potential antiviral activity. For instance, specific nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine, a similar purine analogue, demonstrated moderate activity against rhinoviruses at non-toxic dosage levels (Kim et al., 1978).
Potential Anxiolytic and Antidepressant Properties
Certain derivatives of the compound have been studied for their potential anxiolytic and antidepressant effects. For example, N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione exhibited significant ligand activity at the 5-HT(1A) receptor, an important target in treating anxiety and depression (Zagórska et al., 2009).
Molecular Docking and 3D-QSAR Studies
In-depth molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies have been conducted on similar compounds. These studies help in understanding the binding disposition of such compounds at various receptor sites, providing insights into their mechanism of action (Baraldi et al., 2008).
Antimycobacterial Activity
Imidazole derivatives, related to the core structure of the compound , have been synthesized and evaluated for their antimycobacterial activity. This highlights the compound's potential utility in developing treatments against mycobacterial infections (Miranda & Gundersen, 2009).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[3-(2-methoxyanilino)propyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-12-26-16-17(23(2)20(28)24(3)18(16)27)22-19(26)25(13)11-7-10-21-14-8-5-6-9-15(14)29-4/h5-6,8-9,12,21H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNNGTIEQJHGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCNC4=CC=CC=C4OC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2716285.png)
![[5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B2716286.png)


![3-(4-Chlorophenyl)-7,9-dimethyl-1-(2-phenylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2716292.png)
![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2716293.png)
![4-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)butanamide](/img/no-structure.png)

![Ethyl 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2716300.png)
![5-(4-fluorophenyl)-3-(pyridin-4-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716303.png)
![tert-butyl N-[1-(trifluoroacetyl)piperidin-3-yl]carbamate](/img/structure/B2716304.png)

![N-[3-[3-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2716307.png)